(5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanedinitrile
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Overview
Description
(5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanedinitrile: is an organic compound belonging to the class of indolines. Indolines are characterized by an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanedinitrile typically involves the condensation of 5-chloroisatin with malononitrile. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The reaction conditions are mild, often requiring reflux for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanedinitrile can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indoline derivatives.
Scientific Research Applications
Chemistry: In chemistry, (5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanedinitrile is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its derivatives have been studied for their ability to inhibit various biological targets, including enzymes and receptors.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical structure allows for the creation of vibrant and stable colors.
Mechanism of Action
The mechanism by which (5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanedinitrile exerts its effects is primarily through interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- (5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- N-[(3Z)-1-Acetyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide
- 2-Chloro-N-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo]
Uniqueness: (5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanedinitrile is unique due to its specific substitution pattern and the presence of both chloro and nitrile functional groups. These features confer distinct reactivity and potential biological activity compared to similar compounds.
Properties
CAS No. |
202288-38-8 |
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Molecular Formula |
C11H4ClN3O |
Molecular Weight |
229.62 g/mol |
IUPAC Name |
2-(5-chloro-2-oxo-1H-indol-3-ylidene)propanedinitrile |
InChI |
InChI=1S/C11H4ClN3O/c12-7-1-2-9-8(3-7)10(11(16)15-9)6(4-13)5-14/h1-3H,(H,15,16) |
InChI Key |
QCINQVDLOBACTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(C#N)C#N)C(=O)N2 |
Origin of Product |
United States |
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